molecular formula C12H11NO3 B1196971 3-(Indol-3-yl)-2-oxobutyric acid

3-(Indol-3-yl)-2-oxobutyric acid

Cat. No. B1196971
M. Wt: 217.22 g/mol
InChI Key: VSANSNPZLCXLRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(indol-3-yl)-2-oxobutyric acid is a 2-oxo monocarboxylic acid that is 2-oxobutyric acid which is substituted at position 3 by an indol-3-yl group. It is an indol-3-yl carboxylic acid and a 2-oxo monocarboxylic acid. It derives from a butyric acid.

Scientific Research Applications

Synthesis and Biological Evaluation

3-(Indol-3-yl)-2-oxobutyric acid and its derivatives have been explored for their potential in synthesizing novel compounds with biological activities. For instance, a study by Muralikrishna et al. (2014) focused on the synthesis and characterization of new compounds with antimicrobial activities, demonstrating the utility of indole derivatives in developing new biological agents (Muralikrishna et al., 2014).

Xanthine Oxidase Inhibitors

Indole scaffolds, like 3-(Indol-3-yl)-2-oxobutyric acid, have been used in the design of xanthine oxidase inhibitors, which are important for treating gout. Song et al. (2015) synthesized novel indole-based derivatives demonstrating potent XO inhibitory activity, highlighting the relevance of these compounds in medicinal chemistry (Song et al., 2015).

Cancer Treatment

The derivatives of 3-(Indol-3-yl)-2-oxobutyric acid have been investigated for their potential in cancer treatment. Abdel-Magid (2017) reported on novel 3-(indol-3-yl)pyridine derivatives that act as TDO2 inhibitors, offering a promising approach for cancer therapy (Abdel-Magid, 2017).

Anticancer and Docking Studies

Indole derivatives have been synthesized and evaluated for their anticancer properties, as well as their interaction with biological targets like Bcl-2, a gene involved in tumor development. Kamath et al. (2015) demonstrated the efficacy of these compounds in in vitro studies, suggesting their potential as anticancer agents (Kamath et al., 2015).

Urease Inhibitors

In a study by Nazir et al. (2018), indole-based scaffolds were evaluated for their inhibitory potential against the urease enzyme. These compounds showed potent inhibition, indicating their therapeutic value in the treatment of conditions involving urease (Nazir et al., 2018).

Multifaceted Pigment and Pharmaceutical Use

The compound has been identified in various bacteria and exhibits a range of biological behaviors. Its potential in areas like medicine and cosmetics has been highlighted, particularly for its anticancer and antibiotic properties (Ishani et al., 2021).

properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

3-(1H-indol-3-yl)-2-oxobutanoic acid

InChI

InChI=1S/C12H11NO3/c1-7(11(14)12(15)16)9-6-13-10-5-3-2-4-8(9)10/h2-7,13H,1H3,(H,15,16)

InChI Key

VSANSNPZLCXLRK-UHFFFAOYSA-N

SMILES

CC(C1=CNC2=CC=CC=C21)C(=O)C(=O)O

Canonical SMILES

CC(C1=CNC2=CC=CC=C21)C(=O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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